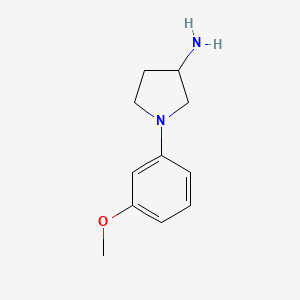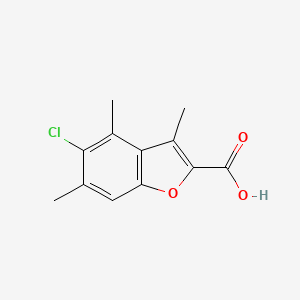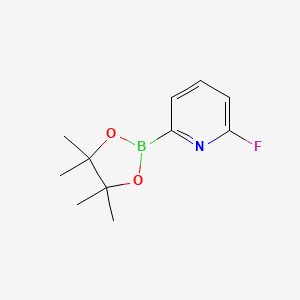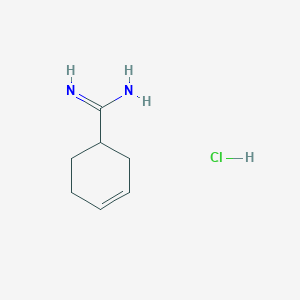
1-(3-メトキシフェニル)ピロリジン-3-アミン
概要
説明
“1-(3-Methoxyphenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H16N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(3-Methoxyphenyl)pyrrolidin-3-amine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A highly efficient and stereoselective synthesis of similar compounds has been reported .Molecular Structure Analysis
The molecular weight of “1-(3-Methoxyphenyl)pyrrolidin-3-amine” is 192.26 . The InChI code is 1S/C11H16N2O/c1-14-11-4-2-3-10(7-11)13-6-5-9(12)8-13/h2-4,7,9H,5-6,8,12H2,1H3 .Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-(3-Methoxyphenyl)pyrrolidin-3-amine”, can participate in various chemical reactions. For example, they can undergo 1,3-dipolar cycloaddition with electron-deficient alkenes to give exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines .Physical And Chemical Properties Analysis
“1-(3-Methoxyphenyl)pyrrolidin-3-amine” is an oil at room temperature .科学的研究の応用
製薬研究
化合物「1-(3-メトキシフェニル)ピロリジン-3-アミン」は、多くの生物活性化合物に共通の特徴であるピロリジン環を持つため、製薬研究において重要な中間体です。 ピロリジン環は、sp3混成、立体化学への寄与、および三次元空間の増加により、ファーマコフォア空間を効率的に探索できることが知られています .
創薬
創薬において、ピロリジン環に結合したメトキシフェニル基は、さまざまな生体標的に相互作用することができ、疾患に対する新規治療法につながる可能性があります。 環の非平面性により擬似回転が可能になり、薬物候補の結合親和性と選択性に影響を与える可能性があります .
合成化学
この化合物は、合成化学における汎用性の高いビルディングブロックとして役立ちます。 置換、付加、環化などのさまざまな反応により、より複雑な分子を合成するために使用できます。これらは、新しい化学物質を創製する上で基本的な反応です .
生物学的研究
この化合物の構造は、特に小分子と生体高分子の相互作用を理解する上で、生物学的研究に適しています。 これは、結合部位を研究し、生体系における構造活性相関を解明するためのプローブとして役立つことができます .
結晶学
この化合物の誘導体は、顕著な生物活性を示しており、関連する結晶構造の広範な調査と報告につながっています。 これは、原子レベルでの分子コンフォメーションと相互作用を理解するために、結晶学研究にとって重要な化合物です .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include 1-(3-methoxyphenyl)pyrrolidin-3-amine, have been used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyrrolidine derivatives can have diverse biological profiles, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems, such as the pyrrolidine ring in this compound, allow a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .
生化学分析
Biochemical Properties
1-(3-Methoxyphenyl)pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . This compound can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .
Cellular Effects
1-(3-Methoxyphenyl)pyrrolidin-3-amine influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular functions, including alterations in metabolic pathways and gene expression patterns . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of 1-(3-Methoxyphenyl)pyrrolidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to interact with various proteins and enzymes, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methoxyphenyl)pyrrolidin-3-amine can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under certain conditions, but its effects can diminish over time due to degradation . Long-term exposure to the compound can lead to changes in cellular functions, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 1-(3-Methoxyphenyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular functions and metabolic pathways. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects can occur.
Metabolic Pathways
1-(3-Methoxyphenyl)pyrrolidin-3-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s interaction with these enzymes can lead to changes in metabolic pathways, affecting the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of 1-(3-Methoxyphenyl)pyrrolidin-3-amine within cells and tissues involve specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall activity and function within the cells.
Subcellular Localization
1-(3-Methoxyphenyl)pyrrolidin-3-amine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cells . The compound’s localization can affect its activity and function, influencing cellular processes and metabolic pathways.
特性
IUPAC Name |
1-(3-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(7-11)13-6-5-9(12)8-13/h2-4,7,9H,5-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKQMHWIHSGSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083246-43-8 | |
| Record name | 1-(3-methoxyphenyl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B1453988.png)
![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)
![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)

![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)
![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride](/img/structure/B1454002.png)
![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)